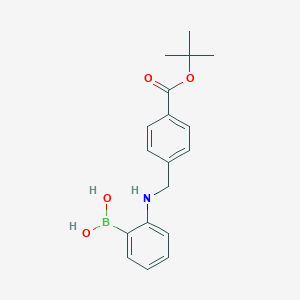
2,3-Difluoro-4-(phenoxymethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4-(phenoxymethyl)benzaldehyde is a specialized organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a phenoxymethyl group attached to a benzaldehyde core. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-(phenoxymethyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-difluorobenzaldehyde and phenol as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Coupling Reaction: The phenol is first converted to its phenoxide form, which then undergoes a nucleophilic substitution reaction with 2,3-difluorobenzaldehyde to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Difluoro-4-(phenoxymethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 2,3-Difluoro-4-(phenoxymethyl)benzoic acid.
Reduction: 2,3-Difluoro-4-(phenoxymethyl)benzyl alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Difluoro-4-(phenoxymethyl)benzaldehyde has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a fluorescent probe in biological studies to track cellular processes.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,3-Difluoro-4-(phenoxymethyl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
2,3-Difluoro-4-(phenoxymethyl)benzaldehyde is unique due to its specific arrangement of fluorine atoms and the phenoxymethyl group. Similar compounds include:
2,3-Difluorobenzaldehyde: Lacks the phenoxymethyl group.
4-(Phenoxymethyl)benzaldehyde: Lacks the fluorine atoms.
2,3-Difluoro-4-(methoxymethyl)benzaldehyde: Similar structure but with a methoxymethyl group instead of phenoxymethyl.
Propriétés
IUPAC Name |
2,3-difluoro-4-(phenoxymethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-13-10(8-17)6-7-11(14(13)16)9-18-12-4-2-1-3-5-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOGGNUJFKUZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=C(C(=C(C=C2)C=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(4-methylanilino)-2-oxoethyl]carbamate](/img/structure/B7946968.png)
![benzyl N-{[(3,5-dimethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B7946970.png)
![benzyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B7946978.png)

![lithium;(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B7947004.png)

![4-chloro-5H-pyrrolo[2,3-c]pyridine](/img/structure/B7947020.png)
![1-Azatricyclo[6.4.1.0^{4,13}]trideca-4(13),5,7-triene-9,12-dione](/img/structure/B7947029.png)



![Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate](/img/structure/B7947067.png)
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B7947068.png)
